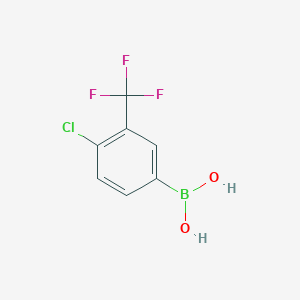

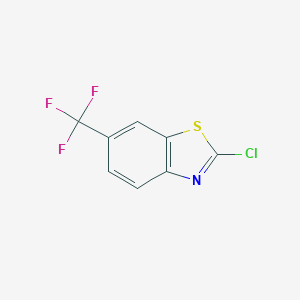

4-クロロ-3-(トリフルオロメチル)フェニルボロン酸

概要

説明

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-3-(trifluoromethyl)phenylboronic acid often involves the use of boronic acids as intermediates or catalysts in organic synthesis, such as in the dehydrative condensation between carboxylic acids and amines, highlighting the role of the ortho-substituent of boronic acid in facilitating these reactions (Wang, Lu, & Ishihara, 2018).

Molecular Structure Analysis

Studies on (trifluoromethoxy)phenylboronic acids have shed light on the structural characteristics of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid. These compounds have been analyzed through NMR spectroscopy, and their acidity evaluated through spectrophotometric and potentiometric titrations. The introduction of the -OCF3 group influences the acidity, which varies depending on the substituent's position. Molecular and crystal structures have been determined by XRD, revealing the formation of hydrogen-bonded dimers in the solid state (Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid, has been demonstrated in various studies. For instance, copper(III) trifluoromethyl complexes have been isolated and characterized, and their reactivity towards arylboronic acids under aerobic conditions has been investigated, leading to the trifluoromethylation of arenes (Zhang & Bie, 2016).

Physical Properties Analysis

The physical properties of trifluoromethylphenylboronic acids, including their resistance to protodeboronation and their molecular and crystal structures, have been extensively studied. For example, these compounds form hydrogen-bonded dimers with a syn-anti conformation in the crystal lattice. The CF3 substituent does not interact with the boronic moiety either as a hydrogen bond acceptor or a lone-electron pair donor (Gozdalik et al., 2019).

Chemical Properties Analysis

The introduction of fluorine atoms to the phenylboronic acid framework, as seen in compounds like 4-Chloro-3-(trifluoromethyl)phenylboronic acid, significantly impacts their chemical properties. For instance, the synthesis and reactivity of trifluoromethylphenylboronic acids toward arylboronic acids have been explored, demonstrating their potential in facilitating various organic transformations (Cao, Bian, & Zheng, 2015).

科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応における反応物質として使用されます . この反応は、有機ホウ素化合物と有機ハロゲン化物を反応させることで炭素-炭素結合の形成を可能にする、パラジウム触媒クロスカップリングプロセスの一種です .

パラジウム触媒による直接アリール化反応

4-クロロ-3-(トリフルオロメチル)フェニルボロン酸は、パラジウム触媒による直接アリール化反応に使用することができます . この反応は、前処理による官能基化を必要とせずに、アリール基を分子に直接付加する方法です .

タンデム型Pd (II)触媒酸化ヘック反応と分子内C-Hアミド化シーケンス

この化合物は、タンデム型Pd (II)触媒酸化ヘック反応と分子内C-Hアミド化シーケンスにおける反応物質としても使用されます . これは、炭素-炭素結合の形成とアミド基の導入を含む、複雑な反応シーケンスです .

ルテニウム触媒による直接アリール化

この化合物の別の用途は、ルテニウム触媒による直接アリール化です . この反応は、パラジウム触媒による直接アリール化と類似していますが、触媒としてルテニウムを使用しています .

好気的酸化クロスカップリング

この化合物は、好気的酸化クロスカップリング反応に関与することができます . このタイプの反応は、好気的条件下で炭素-炭素結合の形成を伴います

作用機序

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

4-Chloro-3-(trifluoromethyl)phenylboronic Acid is often used as a reactant in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a partner for the palladium-catalyzed cross-coupling with various halides or pseudo-halides .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reactions, which are part of a broader set of reactions known as palladium-catalyzed carbon-carbon (C-C) bond forming reactions . These reactions are crucial in the synthesis of biologically active molecules .

Pharmacokinetics

It’s soluble in methanol , which suggests it may have good bioavailability

Result of Action

As a reactant in chemical syntheses, the primary result of the action of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid is the formation of new compounds. For instance, it’s used in the synthesis of biologically and pharmacologically active molecules .

Action Environment

The action of 4-Chloro-3-(trifluoromethyl)phenylboronic Acid can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . Additionally, safety data suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical attention if irritation persists .

将来の方向性

特性

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNQBNGLMOTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382202 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176976-42-4 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

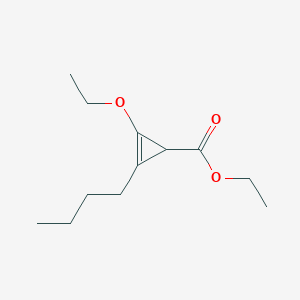

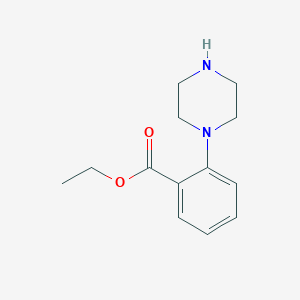

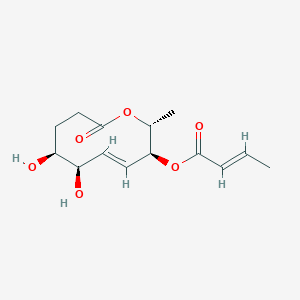

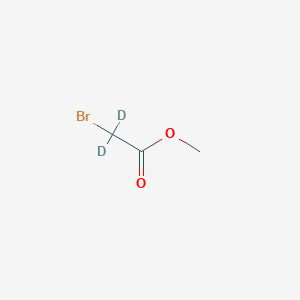

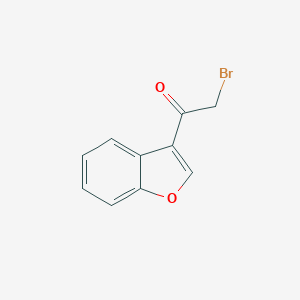

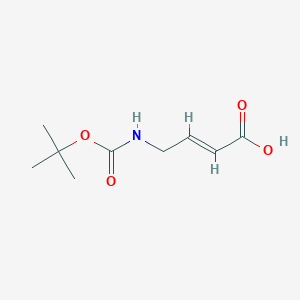

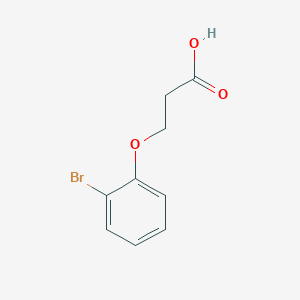

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

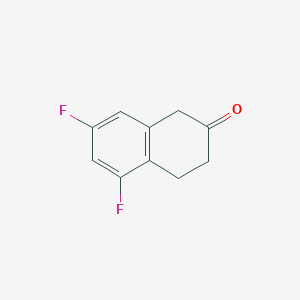

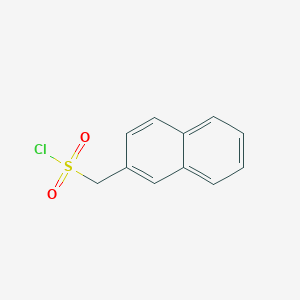

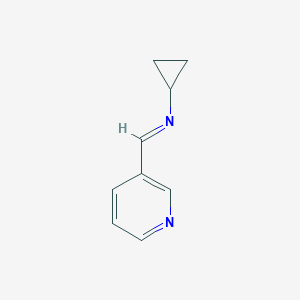

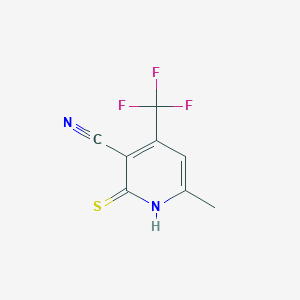

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)